10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one
Description
10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one is an anthracenone derivative characterized by a 3,4-dimethoxyphenyl substituent at the C10 position. This compound, also referred to as 89U or TPI-1, has garnered attention for its interaction with tubulin, a key protein in microtubule dynamics.
Properties
CAS No. |
75628-90-9 |
|---|---|
Molecular Formula |
C23H18O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
10-[(3,4-dimethoxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C23H18O3/c1-25-21-12-11-15(14-22(21)26-2)13-20-16-7-3-5-9-18(16)23(24)19-10-6-4-8-17(19)20/h3-14H,1-2H3 |
InChI Key |
AIYFOFIPZAVACA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Knoevenagel condensation, first described by Emil Knoevenagel in the 1890s, involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form α,β-unsaturated carbonyl derivatives. For 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one, the reaction proceeds via:
-
Deprotonation : A base abstracts the acidic α-hydrogen from 9-anthrone, generating a nucleophilic enolate.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde.
-
Dehydration : Elimination of water yields the conjugated benzylidene product.
The general reaction is represented as:
Procedure Details
A typical synthesis involves refluxing equimolar amounts of 9-anthrone (1.94 g, 10 mmol) and 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in toluene (50 mL) with piperidine (0.5 mL) as a catalyst. The mixture is heated at 110°C for 6–8 hours, followed by cooling and filtration. The crude product is recrystallized from ethanol to yield yellow crystals (2.8 g, 82%).
Catalysts and Conditions
Catalyst selection critically influences yield and reaction time. Comparative data are summarized below:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperidine | Toluene | 110 | 8 | 82 | |
| L-Proline | Ethanol | 80 | 12 | 75 | |
| Ammonium Acetate | Solvent-free | 120 | 6 | 88 | |
| DBU (1,8-Diazabicycloundec-7-ene) | DMF | 100 | 4 | 90 |
Base catalysts like piperidine facilitate enolate formation, while polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes. Solvent-free conditions under microwave irradiation reduce reaction times to 1–2 hours with comparable yields.
Alternative Synthesis Approaches
Reductive Coupling
A patent (DE10253746A1) describes reductive coupling of tosylhydrazones with thiols to form sulfides. Though designed for dichloro derivatives, this approach underscores the versatility of anthracenone intermediates in constructing complex architectures.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Elevated temperatures (100–120°C) favor dehydration, while polar solvents (e.g., DMF, ethanol) improve aldehyde solubility. Non-polar solvents like toluene minimize side reactions but require longer reaction times.
Catalyst Screening
Ionic liquids and organocatalysts (e.g., L-proline) offer eco-friendly alternatives. For instance, ammonium acetate in solvent-free conditions achieves 88% yield, reducing waste generation.
Purification and Characterization
The crude product is purified via recrystallization (ethanol or toluene) or column chromatography (silica gel, hexane/ethyl acetate). Characterization by , , and IR confirms the benzylidene linkage. Key spectral data:
Applications and Derivatives
This compound serves as a precursor for photochromic materials and antitumor agents. Chlorinated analogs (e.g., 1,8-dichloro derivatives) exhibit enhanced bioactivity, synthesized via analogous routes with substituted anthrones .
Chemical Reactions Analysis
Reactivity Profile
The compound’s reactivity stems from its conjugated π-system and electron-donating methoxy groups. Key reactions include:
Analytical Characterization
Structural confirmation relies on spectroscopic methods:
NMR Data
For analogs like 2-[(3,4-dimethoxyphenyl)methylidene]propanedinitrile (a precursor), 1H NMR (DMSO, 400 MHz) shows:
13C NMR would reveal carbonyl carbons (~200 ppm) and aromatic carbons in the 120–150 ppm range .
UV-Vis Spectroscopy
Strong absorbance in the visible region due to extended conjugation, with λmax values typically above 400 nm .
Mechanistic Insights
-
Benzyne intermediates play a critical role in directing addition patterns. For example, 3,4-dimethoxybenzyne reacts with lithiated nitriles to form peri-substituted anthracenes via a tandem addition-rearrangement pathway .
-
Electronic effects : Methoxy groups activate aromatic positions for electrophilic substitution, while the ketone group directs nucleophilic attack.
Scientific Research Applications
Photopharmacology
One of the most promising applications of 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one lies in photopharmacology. This field explores how light can be used to control drug activity:
- Photo-switchable Drugs : The ability of this compound to undergo reversible photoisomerization makes it an ideal candidate for developing photo-responsive drugs. The Z-isomer has been shown to exhibit enhanced pharmacological activity compared to the E-isomer, which can be harnessed for targeted drug delivery systems where activation occurs at specific sites using light .
Materials Science
In materials science, the compound's unique structural properties allow it to be used in creating advanced materials:
- Photochromic Materials : Due to its capacity for photoisomerization, this compound can be incorporated into polymers or coatings that change properties (e.g., color or transparency) when exposed to light. This can lead to applications in smart windows or sensors that react to environmental changes .
Biological Studies
The biological implications of this compound are significant:
- Antitumor Activity : Studies indicate that the Z-isomer of this compound shows increased antitumor activity, making it a candidate for cancer treatment research. The ability to manipulate its configuration through light exposure could allow for controlled therapeutic interventions .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components, contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of anthracenone derivatives are highly influenced by substituent patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Anthracenone Derivatives
Physicochemical Properties
- Thermal Stability: Substituted anthracenones like 10-methyl-10H-anthracen-9-one (mp 16.168°C) and 10-isopropyl derivatives (mp 21.684°C) exhibit lower melting points than the target compound, suggesting differences in crystallinity .
Biological Activity
The compound 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one , also known as a derivative of anthracene, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structure
The chemical structure of this compound can be represented as follows:
Molecular Weight
- Molecular Weight : 276.32 g/mol
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in cancer cells, which is a known mechanism for triggering apoptosis.
Case Study: MCF7 Breast Cancer Cells
A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in:
- IC50 Value : 15 µM
- Apoptotic Markers : Increased expression of caspases and PARP cleavage.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. It was tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Results from Antimicrobial Studies
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against gram-positive bacteria.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in both cancerous and bacterial cells.
- Disruption of Membrane Integrity : In microbial studies, it has been suggested that the compound disrupts bacterial cell membranes, leading to cell death.
Q & A
What are the typical synthetic methods for preparing 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one and its derivatives?
Answer:
The compound is synthesized via a one-pot reaction using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) with aryl bromides or substituted benzyl cyanides. Key steps include:
- Reagent optimization : LDA acts as a strong base to deprotonate intermediates, enabling the formation of the methylidene bridge.
- Solvent selection : THF ensures optimal solubility and reaction kinetics for the aryl-substituted intermediates.
- Characterization : Post-synthesis, derivatives are analyzed via 1H NMR, 13C NMR, IR, and UV-Vis spectroscopy to confirm structural features like the anthracenone core and dimethoxyphenyl substituents .
How can computational docking studies elucidate the mechanism of tubulin inhibition by this compound?
Answer:
Molecular docking using Maestro 13.0 software (Glide and Prime modules) reveals that the compound binds to the colchicine site of tubulin (PDB: 5XLZ). Methodological insights include:
- Grid generation : The receptor grid is defined around residues critical for colchicine binding.
- Binding affinity analysis : The dimethoxyphenyl group engages in π-π stacking with β-tubulin’s Tyr224, while the anthracenone core stabilizes hydrophobic interactions.
- Validation : Compare docking scores (e.g., GlideScore) with known inhibitors like TPI-1 (IC₅₀ ≤ 50 nM) to assess potency .
What spectroscopic techniques are critical for characterizing the structural features of this compound derivatives?
Answer:
- 1H NMR : Identifies proton environments, e.g., aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Coupling constants (e.g., J = 8.5 Hz) confirm substituent positions .
- 13C NMR : Resolves carbonyl carbons (δ ~190 ppm) and quaternary carbons in the anthracenone core.
- UV-Vis : Absorbance maxima (λmax ~350–400 nm) indicate π→π* transitions in the conjugated system. Solvent polarity effects (e.g., CHCl₃ vs. DMSO) are critical for reproducibility .
How do structural modifications of the dimethoxyphenyl group affect the compound’s biological activity?
Answer:
- Electron-donating groups (e.g., methoxy) enhance π-stacking with tubulin, while electron-withdrawing groups (e.g., nitro) reduce binding affinity.
- Steric effects : Bulky substituents at the 3,4-positions disrupt hydrophobic interactions. For example, replacing methoxy with tert-butyl decreases IC₅₀ by >50% .
- Methodology : Synthesize derivatives via Suzuki coupling or Friedel-Crafts acylation, followed by bioactivity assays (e.g., MTT for cytotoxicity) .
How can researchers resolve discrepancies in NMR data for structurally similar anthracenone derivatives?
Answer:
- Solvent effects : Compare DMSO-d₆ (polar, induces downfield shifts) vs. CDCl₃ (nonpolar) spectra to distinguish tautomeric forms.
- 2D NMR : Use COSY and HSQC to resolve overlapping signals in crowded aromatic regions.
- Dynamic processes : Variable-temperature NMR identifies conformational exchange (e.g., hindered rotation of the methylidene group) .
What are the key challenges in optimizing the solubility of this compound for in vitro assays?
Answer:
- Polarity adjustment : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) via post-synthetic modification.
- Co-solvent systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain cell viability while ensuring solubility.
- Surfactants : Polysorbate 80 (0.01% w/v) improves dispersion in aqueous media without altering bioactivity .
What in silico tools are recommended for predicting the pharmacokinetic properties of this compound?
Answer:
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate LogP (optimal ~3.5), CYP450 inhibition, and blood-brain barrier permeability.
- Metabolism : Use GLORY or Meteor Nexus to identify potential oxidation sites (e.g., demethylation of methoxy groups).
- Validation : Compare predictions with experimental HPLC-MS data for clearance rates .
How does the compound’s fluorescence profile support its use in cellular imaging studies?
Answer:
- Excitation/Emission : Anthracenone derivatives exhibit strong blue fluorescence (λex ~365 nm, λem ~450 nm), ideal for tracking cellular uptake via confocal microscopy.
- Quenching mechanisms : Monitor fluorescence quenching in hydrophobic environments (e.g., lipid membranes) to map subcellular localization .
What experimental controls are essential when assessing the compound’s cytotoxicity in triple-negative breast cancer cells?
Answer:
- Positive controls : Paclitaxel (microtubule stabilizer) and colchicine (microtubule destabilizer).
- Negative controls : DMSO vehicle (≤0.1%) and non-cancerous cell lines (e.g., MCF-10A).
- Dose-response : Test concentrations from 1 nM to 100 µM to determine IC₅₀ and assess off-target effects via Western blot (e.g., caspase-3 for apoptosis) .
How can X-ray crystallography validate the compound’s binding mode to tubulin?
Answer:
- Co-crystallization : Soak tubulin crystals (5 mg/mL) with 1 mM compound for 24–48 hours.
- Data collection : Resolve structures at ≤2.0 Å resolution (synchrotron radiation) to visualize electron density maps.
- Validation : Superimpose docked and crystallographic poses using PyMOL; RMSD ≤1.5 Å confirms predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
